ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate
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Overview
Description
Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate is an organic compound with the molecular formula C7H11N3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-aminopyrazole-4-carboxylate with suitable reagents under controlled conditions. The synthesis typically involves the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures under a nitrogen atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and yield of the reaction while minimizing environmental impact . The final product is usually purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carbamoyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-amino-4-carbamoyl-1H-pyrazole-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-aminopyrazole-4-carboxylate: A precursor in the synthesis of this compound.
5-Methylisoxazole-3-carboxylic acid: Another heterocyclic compound with similar structural features.
3-Amino-4-pyrazolecarboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N4O3 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-carbamoylpyrazole-1-carboxylate |
InChI |
InChI=1S/C7H10N4O3/c1-2-14-7(13)11-5(8)4(3-10-11)6(9)12/h3H,2,8H2,1H3,(H2,9,12) |
InChI Key |
SEBURLWKPLDJAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=C(C=N1)C(=O)N)N |
Origin of Product |
United States |
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